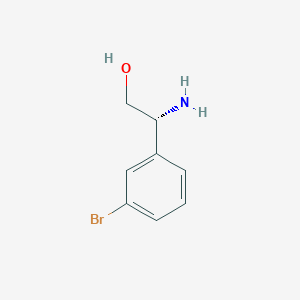

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL

Description

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is a chiral β-amino alcohol characterized by a bromine atom at the meta position of the phenyl ring and an (R)-configured stereocenter. Its molecular formula is C₈H₁₀BrNO, with a molar mass of 234.07 g/mol . The compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of proteolysis-targeting chimeras (PROTACs) and oxazole derivatives . It is commercially available in enantiopure form, with derivatives such as Methyl (2R)-2-amino-2-(3-bromophenyl)acetate serving as precursors for further functionalization . Synonyms include β-Amino-3-bromobenzeneethanol and AMGLY00025 .

Properties

IUPAC Name |

(2R)-2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Alkylation of Ni(II) Glycine Complex via Phase-Transfer Catalysis

This method employs a chiral Ni(II) complex to achieve stereochemical control, yielding the (2R)-enantiomer with high diastereomeric excess (de).

- Glycine Complex Formation : Ligand (S)-rimantadine reacts with glycine and Ni(NO₃)₂·6H₂O in methanol under basic conditions (Na₂CO₃) to form a Ni(II) glycine Schiff base complex.

- Alkylation : The glycine complex undergoes alkylation with m-bromobenzyl bromide under phase-transfer conditions (1,2-dichloroethane, 30% aqueous NaOH, n-Bu₄NI as catalyst).

- Second-Order Asymmetric Transformation (SOAT) : The reaction mixture is stirred in methanol, prompting precipitation of the (SC,RN,R_C)-diastereomer due to its low solubility. Filtration yields the product in 92.4% yield and >95% de.

| Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Glycine Complex | Ni(NO₃)₂·6H₂O, Na₂CO₃, MeOH, reflux | Quantitative yield |

| Alkylation | m-BrC₆H₄CH₂Br, n-Bu₄NI, 30% NaOH, rt | Complete conversion in 10 min |

| SOAT Precipitation | MeOH, K₂CO₃, reflux | 92.4% yield, >95% de |

- Chiral HPLC : Confirmed enantiomeric purity (>95% ee).

- X-ray Crystallography : Determined absolute configuration.

Comparison of Methods

| Parameter | Ni(II) Complex Alkylation | Azide Reduction |

|---|---|---|

| Stereochemical Control | High (SOAT ensures >95% de) | Not explicitly described |

| Yield | 92.4% | 85% |

| Scalability | Suitable for industrial scale (continuous flow reactors) | Lab-scale |

| Key Advantage | Enantioselective synthesis | Simplicity, fewer steps |

Industrial-Scale Considerations

- Continuous Flow Reactors : Optimized for large-scale bromination and amination, ensuring consistent yields and reduced waste.

- Catalyst Recycling : The chiral ligand (S)-rimantadine is recoverable (>99% recovery) after Ni(II) complex disassembly, enhancing cost-efficiency.

Critical Challenges

- Alkyl Halide Reactivity : Alkyl halides with bulky substituents show reduced reactivity under PTC conditions, limiting substrate scope.

- Azide Handling : Requires careful handling due to potential explosivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl ethylamine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl ethylamine.

Substitution: Formation of various substituted phenyl ethanols.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological conditions and other diseases.

Case Study: A study demonstrated its role in synthesizing analogs of known analgesics, showcasing its potential for pain management therapies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.

Synthetic Routes:

- Reduction Reactions: The compound can be synthesized from corresponding aldehydes through reduction processes using agents like sodium borohydride.

- Amination Reactions: Following reduction, amination can introduce the amino group under controlled conditions.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Reduction | Aldehyde to alcohol using NaBH4 | 14% |

| Amination | Alcohol to amine under specific conditions | Variable |

Biological Studies

Research has indicated that this compound interacts with various biological systems, influencing cellular processes such as signaling pathways and gene expression.

Mechanism of Action:

The compound acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to significant alterations in metabolic pathways, impacting drug efficacy and safety profiles .

Experimental Findings:

In vitro studies have shown that at low concentrations, this compound modulates cell signaling pathways without inducing cytotoxicity, making it a candidate for further therapeutic exploration.

Industrial Applications

In addition to research applications, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to function effectively as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s closest analogs differ in substituent type, position, and stereochemistry. Key examples include:

Key Observations :

- Substituent Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to chlorine or fluorine influence reactivity and binding affinity. For instance, brominated analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced leaving-group ability .

- Positional Isomerism : The 3-bromo substitution in the target compound contrasts with 4-fluoro or 2-chloro analogs, altering steric and electronic profiles. Meta-substituted derivatives often exhibit superior pharmacokinetic properties compared to para- or ortho-substituted variants .

- Stereochemistry: The (R)-configuration is critical for enantioselective synthesis. For example, (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol is used in antitumor agents but shows divergent biological activity compared to its (R)-counterpart .

Commercial Availability and Cost

- Pricing: Enantiopure this compound derivatives command premium pricing (e.g., 250 mg of Methyl (2R)-2-amino-2-(3-bromophenyl)acetate costs €470) due to complex chiral synthesis .

- Hydrochloride Salts: Salts like (2R)-2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride are marketed for enhanced stability, critical in API manufacturing .

Biological Activity

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, also known as (R)-2-Amino-2-(3-bromophenyl)propan-1-ol, is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a chiral center and contains an amino group, a hydroxyl group, and a brominated aromatic ring. Its molecular formula is , and its structure allows for various interactions with biological macromolecules, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the bromophenyl moiety engages in hydrophobic interactions. These characteristics suggest that the compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound's structural features enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown that it can be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 15 |

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 | 10 | |

| HCT-116 | 15 | |

| HepG-2 | 12 |

Case Studies

A recent study explored the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized the MTT assay to evaluate cytotoxicity and found that the compound's effectiveness was comparable to established chemotherapeutics at similar concentrations.

Another investigation focused on the antimicrobial potential of the compound against various bacterial strains. Results showed that it inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further optimization in medicinal chemistry.

Table 3: Potential Applications

| Application | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Therapies | Investigating as a chemotherapeutic agent |

| Organic Synthesis | Used as a building block for more complex molecules |

Q & A

Q. What are the established synthetic routes for (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, and how is stereochemical control achieved?

The synthesis typically involves asymmetric reduction of a ketone precursor, such as 2-(3-bromophenyl)-2-oxoethylamine, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods to ensure (2R)-configuration. For example, K₂CO₃-mediated condensation under reflux conditions has been employed for analogous bromophenyl ethanol derivatives . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric purity (>95% ee) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To verify the aromatic substitution pattern (3-bromophenyl) and stereochemistry.

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related imidazole derivatives .

- Mass spectrometry : To confirm molecular weight (C₈H₁₀BrNO; calc. 216.08) .

- Chiral resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture or light, as bromophenyl derivatives are prone to hydrolysis and photodegradation. Safety protocols (e.g., PPE, fume hoods) align with guidelines for analogous amino alcohols, emphasizing hazards like skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

Discrepancies between predicted and observed NMR signals (e.g., aromatic splitting patterns) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, NOESY) to clarify structural assignments. Cross-validate with computational methods (DFT-based chemical shift predictions) . For purity disputes, combine TLC, HPLC, and elemental analysis .

Q. What strategies improve enantioselective synthesis of this compound with >99% ee?

Advanced approaches include:

- Dynamic kinetic resolution : Using transition-metal catalysts (e.g., Ru-BINAP) to bias the reaction pathway.

- Biocatalysis : Engineered aminotransferases or ketoreductases for stereospecific conversion .

- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct asymmetric induction .

Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-targeting drugs?

As a chiral amino alcohol, it serves as a precursor for neuromodulators or kinase inhibitors. The 3-bromophenyl group enhances lipophilicity and binding affinity to aryl hydrocarbon receptors, while the (2R)-configuration influences metabolic stability. SAR studies often correlate enantiopurity with in vitro activity using assays like radioligand binding or enzymatic inhibition .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like GABA receptors. QSAR models optimize substituents on the phenyl ring or ethanol backbone. MD simulations assess stability in biological membranes, leveraging the bromine atom’s hydrophobic volume .

Methodological Notes

- Stereochemical validation : Always cross-reference optical rotation data with X-ray structures for chiral compounds .

- Scale-up challenges : Monitor exothermic reactions during bromine incorporation; use controlled addition techniques .

- Ethical compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.